![molecular formula C21H21N5O4 B254738 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as MPTP and is used in various research studies due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of MPTP involves the reaction of the compound with thiol groups in biological systems. This reaction results in the formation of a fluorescent adduct, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
MPTP does not have any significant biochemical or physiological effects on its own. However, the fluorescent adduct formed by the reaction of MPTP with thiol groups can be used to study various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using MPTP in lab experiments is its ability to detect thiols in biological systems with high sensitivity and specificity. However, the limitations of using MPTP include its potential toxicity and the need for specialized equipment to detect the fluorescent adduct.
Zukünftige Richtungen
There are several future directions for the use of MPTP in scientific research. One potential application is the development of MPTP-based sensors for the detection of thiols in biological fluids. Another potential direction is the use of MPTP in the development of new catalysts for chemical reactions.
In conclusion, 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a unique chemical compound that has gained significant attention in scientific research. Its ability to detect thiols in biological systems with high sensitivity and specificity makes it a valuable tool in various research studies. With ongoing research, MPTP may have even more potential applications in the future.
Synthesemethoden
The synthesis of MPTP involves the reaction of 4-(4-methylphenylmethoxy) benzaldehyde with 3-amino-1,2,4-triazin-5(2H)-one in the presence of acetic acid. The resulting product is then reacted with N-(4-bromophenyl) acetamide in the presence of triethylamine to obtain MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively used in scientific research due to its unique properties. It is primarily used as a fluorescent probe to detect the presence of thiols in biological systems. MPTP has also been used as a catalyst in various chemical reactions.
Eigenschaften
Produktname |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
---|---|
Molekularformel |
C21H21N5O4 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C21H21N5O4/c1-14-2-4-16(5-3-14)13-30-17-8-6-15(7-9-17)12-22-25-19(27)11-10-18-20(28)23-21(29)26-24-18/h2-9,12H,10-11,13H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-12- |
InChI-Schlüssel |
OGSKBEAWLLNZTL-UUYOSTAYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CCC3=NNC(=O)NC3=O |
SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.